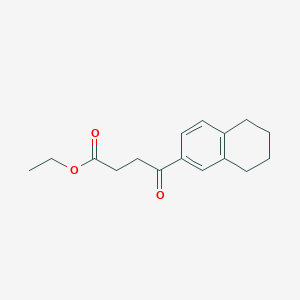
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate: is a chemical compound with the following structural formula:
C16H21NO3
It belongs to the class of esters and is characterized by its bicyclic naphthalene ring system. The compound is also known by other names, such as 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves esterification of the corresponding carboxylic acid with ethanol. The reaction typically proceeds under acidic conditions, using a strong acid catalyst (such as sulfuric acid). The esterification reaction can be represented as follows:
Carboxylic acid+Ethanol→Ester+Water
Industrial Production::
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the ester can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to form the carboxylic acid and alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., Grignard reagents, amines).
Hydrolysis: Acidic or basic conditions (e.g., concentrated HCl, NaOH).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: The ester can be converted to the corresponding carboxylic acid.
- Reduction: The ester can yield the corresponding alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications.
Industry: As an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar ester functionalities and naphthalene-based structures exist. the unique combination of the naphthalene ring and the ester group sets Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate apart.
Remember that this compound is primarily used in research and not widely available due to its specialized nature
Biological Activity
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (CAS No. 5333-98-2) is an organic compound characterized by its unique structure that combines a naphthalene moiety with a butanoate ester. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C16H20O3. Its structure features a tetrahydronaphthalene ring fused with a butanoate group, which may influence its lipophilicity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 260.34 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 5333-98-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity : There are indications that this compound possesses antioxidant properties that could protect cells from oxidative stress.
Case Studies and Experimental Findings
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in breast cancer cells at concentrations ranging from 10 to 50 µM over 48 hours .
- Another investigation revealed that the compound induced apoptosis in human lung cancer cells by activating caspase pathways .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Initial studies suggest that cytochrome P450 enzymes may be involved in the metabolism of this compound.
- Excretion : Further research is needed to elucidate the excretion pathways and half-life of this compound in vivo.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 4-Oxo-4-(5-naphthalenyl)butanoate | Moderate cytotoxicity | Less lipophilic |
| Ethyl 4-Oxo-4-(tetrahydroquinolinyl)butanoate | Antimicrobial | Different ring structure |
| Ethyl 4-Oxo-4-(5-methyl-naphthalenyl)butanoate | Anticancer | Higher selectivity for cancer cells |
Properties
CAS No. |
5333-98-2 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate |
InChI |
InChI=1S/C16H20O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,2-6,9-10H2,1H3 |
InChI Key |
PHAAGPQAOYFUBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















